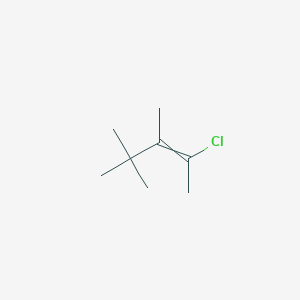

2-Chloro-3,4,4-trimethylpent-2-ene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4,4-trimethylpent-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-6(7(2)9)8(3,4)5/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYYXUNAARIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)Cl)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60812106 | |

| Record name | 2-Chloro-3,4,4-trimethylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60812106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62082-65-9 | |

| Record name | 2-Chloro-3,4,4-trimethylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60812106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3,4,4 Trimethylpent 2 Ene and Analogues

Strategies for Carbon-Carbon Double Bond Formation in Highly Substituted Systems

The creation of a C2-C3 double bond in a sterically demanding environment, such as that in 2-Chloro-3,4,4-trimethylpent-2-ene, necessitates robust and selective synthetic methods. Key considerations include achieving the desired E/Z stereochemistry and ensuring the correct placement of the double bond within the highly branched pentane (B18724) backbone.

Stereoselective Approaches to E and Z Isomers

The geometry of the double bond is crucial for the final properties of the molecule. While many reactions favor the thermodynamically more stable E-isomer, specific strategies can be employed to selectively synthesize the Z-isomer.

One of the most powerful methods for the stereoselective synthesis of Z-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction . khanacademy.org Modifications to the traditional HWE reaction, such as those developed by Still and Gennari, utilize phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems to favor the kinetic Z-alkene product. khanacademy.org For the synthesis of a tetrasubstituted alkene like this compound, a precursor ketone, 3,4,4-trimethylpentan-2-one (B14736323), could be reacted with a suitable phosphonate (B1237965) ylide. The choice of the phosphonate reagent and reaction conditions is critical for achieving high Z-selectivity, especially with sterically hindered ketones.

| Reagent/Conditions | Product(s) | Selectivity (Z:E) | Reference |

| Still-Gennari Phosphonate | Z-alkenoate | High | khanacademy.org |

| NaH, THF | Z-alkene | Up to 97:3 |

Another approach involves the Wittig reaction . While classic Wittig reactions often yield mixtures of E and Z isomers, the use of unstabilized ylides under salt-free conditions can favor the Z-alkene. However, the high steric hindrance around the carbonyl group in a potential precursor like 3,4,4-trimethylpentan-2-one could pose a significant challenge for this reaction.

Regioselective Control over Alkene Position

Controlling the position of the double bond is paramount. In the case of this compound, the double bond must be formed specifically between the C2 and C3 positions.

Elimination reactions of suitable precursors, such as tertiary alcohols or alkyl halides, are common methods for introducing double bonds. The regioselectivity of these eliminations is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene, and Hofmann's rule, which favors the less substituted alkene, often with the use of a bulky base. khanacademy.org For a precursor like 3,4,4-trimethylpentan-2-ol, dehydration would likely lead to a mixture of alkenes, including the desired 3,4,4-trimethylpent-2-ene and the isomeric 2,3,3-trimethylpent-1-ene. rsc.org Directing the elimination to selectively form the C2-C3 double bond in high yield can be challenging due to the similar stability of the potential alkene products in such a branched system. youtube.com

| Precursor | Reaction | Product(s) | Regioselectivity | Reference |

| 3,4,4-trimethylpentan-2-ol | Dehydration | Mixture of alkenes | Mixture | rsc.org |

| 2-Bromo-3,4,4-trimethylpentane | E2 Elimination (bulky base) | 3,4,4-trimethylpent-1-ene (major) | Hofmann | khanacademy.org |

| 2-Bromo-3,4,4-trimethylpentane | E2 Elimination (small base) | 3,4,4-trimethylpent-2-ene (major) | Zaitsev | khanacademy.org |

Introduction of Halogen Functionality at the Alkene Moiety

The synthesis of vinyl chlorides can be achieved through various methods, including direct halogenation of a pre-formed double bond or by constructing the chloro-alkene moiety from a suitable precursor.

Direct Halogenation and Hydrohalogenation Pathways for Vinyl Chlorides

The hydrochlorination of an alkyne precursor, such as 3,4,4-trimethylpent-1-yne, could in principle yield this compound. The regioselectivity of this addition would be expected to follow Markovnikov's rule, placing the chlorine atom at the more substituted C2 position. However, the synthesis of such a sterically hindered terminal alkyne presents its own synthetic challenges.

Alternatively, direct chlorination of an alkene like 3,4,4-trimethylpent-2-ene would lead to a vicinal dichloride, which would then require a subsequent elimination step to form the desired vinyl chloride. Controlling the regioselectivity of this elimination to regenerate the double bond at the C2-C3 position would be critical.

A more direct approach involves the reaction of a ketone with a chlorinating agent. For instance, the reaction of a ketone with phosphorus pentachloride (PCl₅) is a classic method for synthesizing vinyl chlorides, although it can be harsh and may lead to side products. organic-chemistry.orgorganic-chemistry.org

Elimination Reactions from Saturated Precursors

A highly effective and often milder method for the synthesis of vinyl chlorides involves the conversion of a ketone to a vinyl halide through an elimination pathway. One such method involves the reaction of a ketone with a reagent like phosphoryl chloride (POCl₃) in the presence of a base like pyridine. This reaction proceeds through an enolate or enol ether intermediate, followed by elimination to form the vinyl chloride.

Another modern approach is the direct conversion of ketones to vinyl chlorides using reagents like niobium(V) chloride (NbCl₅) after the addition of a vinyl nucleophile. nih.gov This method proceeds via a metalla-halo- wikipedia.orgwikipedia.org-rearrangement.

| Starting Material | Reagent(s) | Product | Reference |

| 3,4,4-trimethylpentan-2-one | PCl₅ | This compound | organic-chemistry.orgorganic-chemistry.org |

| 3,4,4-trimethylpentan-2-one | POCl₃, Pyridine | This compound | |

| 3,4,4-trimethylpentan-2-one | 1. Vinylmagnesium bromide, 2. NbCl₅ | Allylic chloride | nih.gov |

Stereocontrolled Alkyl Substitution Strategies in Branched Pentane Backbone Construction

The synthesis of the highly branched and potentially chiral 3,4,4-trimethylpentane backbone requires careful planning to control the stereochemistry at the C3 position.

The use of chiral auxiliaries is a powerful strategy for the stereocontrolled synthesis of complex acyclic systems. wikipedia.orgsigmaaldrich.comsigmaaldrich.comblogspot.comnumberanalytics.com An enantiopure chiral auxiliary can be temporarily attached to a simpler precursor, directing the stereochemical outcome of subsequent alkylation or other bond-forming reactions. After the desired stereocenter is set, the auxiliary can be removed. For example, an Evans' oxazolidinone auxiliary could be used to control the stereoselective methylation of a suitable carboxylic acid derivative to introduce the methyl group at the C3 position with a specific stereochemistry. blogspot.com

Another approach involves the asymmetric reduction of a prochiral ketone. The ketone precursor, 3,4,4-trimethylpentan-2-one, possesses a prochiral center at C3. Asymmetric reduction of the carbonyl group at C2 would lead to the formation of a chiral alcohol, 3,4,4-trimethylpentan-2-ol, with a specific stereochemistry at C2 and potentially influencing the existing stereocenter at C3. nih.gov

The synthesis of the starting ketone itself, 3,4,4-trimethylpentan-2-one, can be approached through various methods, including the acylation of a suitable organometallic reagent derived from a branched pentane.

Catalytic and Enabling Technologies in Halogenated Alkene Synthesis

The synthesis of halogenated alkenes, such as this compound, benefits significantly from the development of novel catalytic systems and enabling technologies. These advancements aim to enhance reaction efficiency, selectivity, and sustainability.

Transition Metal Catalysis in Olefin Formation and Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation and functionalization of olefins. rsc.orgnih.gov These methods often offer high levels of control over stereochemistry and regioselectivity, which are critical for the synthesis of complex molecules. In the context of this compound, transition metal catalysts can be employed in various stages, from the construction of the carbon skeleton to the introduction of the chlorine atom.

Recent advancements have seen the rise of catalysts based on earth-abundant metals like manganese, which offer a more sustainable alternative to precious metals. acs.org Dinuclear manganese catalysts, for instance, have shown promise in the selective functionalization of alkenes. acs.org The versatility of transition metal catalysts allows for a wide range of transformations, including cross-coupling reactions, C-H activation, and olefin metathesis, all of which can be strategically applied to the synthesis of halogenated alkenes. rsc.orgnih.govacs.org The choice of ligand plays a crucial role in tuning the reactivity and selectivity of the metal center, enabling the synthesis of specific isomers of functionalized olefins. mdpi.comresearchgate.netrsc.org

Table 1: Transition Metal Catalysts in Olefin Functionalization

| Catalyst Type | Metal | Key Applications | Advantages | Reference |

|---|---|---|---|---|

| Palladium-based | Pd | Cross-coupling (e.g., Suzuki, Heck), C-H activation | High efficiency and selectivity | nih.govmdpi.com |

| Rhodium-based | Rh | Hydroformylation, C-H activation | Control over regioselectivity | thieme-connect.com |

| Ruthenium-based | Ru | Olefin metathesis, C-H olefination | Formation of new C=C bonds | nih.govresearchgate.net |

| Manganese-based | Mn | Selective functionalization of alkenes | Earth-abundant, low toxicity | acs.org |

Photoredox Catalysis and Radical Mediated Chlorination

Photoredox catalysis has emerged as a powerful strategy for the generation of radical intermediates under mild conditions, enabling a wide array of chemical transformations. nih.gov This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to activate substrates. acs.org For the synthesis of this compound, photoredox catalysis can facilitate the chlorination of the corresponding alkene precursor.

Radical-mediated chlorination offers a direct route to introduce chlorine atoms into organic molecules. scientificupdate.com These reactions can be initiated by light and often proceed via a chain-propagation mechanism. nih.gov The use of specific directing groups can control the site-selectivity of the chlorination, allowing for the functionalization of otherwise unreactive C-H bonds. nih.govrsc.org For instance, sulfamate (B1201201) esters have been successfully employed to direct the chlorination of aliphatic C-H bonds. nih.gov The combination of photoredox catalysis with radical-mediated chlorination provides a versatile and efficient platform for the synthesis of complex chlorinated compounds. nih.gov Recent research has also explored the use of chloroform (B151607) as a chlorine source in photoredox-catalyzed reactions, offering a readily available and inexpensive reagent. nih.gov The development of new photocatalysts and a deeper understanding of the reaction mechanisms continue to expand the scope and applicability of these methods. nih.govmdpi.com

Table 2: Key Aspects of Photoredox Catalysis and Radical Mediated Chlorination

| Concept | Description | Relevance to Halogenated Alkene Synthesis | Reference |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light and a photocatalyst to initiate single-electron transfer, generating radical intermediates under mild conditions. | Enables the activation of alkene precursors for chlorination. | nih.gov |

| Radical Mediated Chlorination | A process involving radical intermediates to introduce chlorine atoms. Can be initiated by light and proceed via a chain reaction. | Direct method for synthesizing chlorinated compounds like this compound. | scientificupdate.com |

| Directed C-H Functionalization | Utilizes directing groups to control the position of chlorination on an organic molecule. | Allows for selective synthesis of specific isomers. | nih.govrsc.org |

| Alternative Chlorine Sources | Exploration of readily available and inexpensive chlorine sources like chloroform. | Improves the cost-effectiveness and accessibility of the synthesis. | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. sigmaaldrich.comorganic-chemistry.org When applied to the synthesis of this compound, these principles guide the development of routes that minimize waste, reduce energy consumption, and utilize safer materials. researchgate.net

A key principle of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. jocpr.com Catalytic reactions are inherently more atom-economical than stoichiometric ones. snnu.edu.cn The use of catalytic amounts of transition metals or photoredox catalysts, as discussed in the previous sections, aligns well with this principle. Another important aspect is the use of safer solvents and the reduction of auxiliary substances. sigmaaldrich.com Research into solvent-free reactions or the use of greener solvents like water is an active area of investigation. organic-chemistry.org

Furthermore, designing syntheses with fewer steps and avoiding unnecessary derivatizations can significantly reduce waste generation. sigmaaldrich.com The development of sustainable routes to alkenes, which are key starting materials, is also crucial. rsc.orgresearchgate.net For instance, the dehydration of alcohols presents a more sustainable alternative to traditional cracking processes for alkene production. rsc.orgresearchgate.net By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient and environmentally responsible.

Table 3: Application of Green Chemistry Principles to Halogenated Alkene Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Atom Economy | Employing catalytic reactions (e.g., transition metal catalysis, photoredox catalysis) instead of stoichiometric reagents. | Minimizes waste by maximizing the incorporation of reactant atoms into the product. | researchgate.netjocpr.com |

| Catalysis | Use of small amounts of catalysts to drive reactions. | Reduces the amount of chemical waste and often allows for milder reaction conditions. | sigmaaldrich.comsnnu.edu.cn |

| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. | Reduces environmental impact and improves safety. | sigmaaldrich.comorganic-chemistry.org |

| Use of Renewable Feedstocks | Developing synthetic routes from renewable resources, such as producing alkenes from the dehydration of alcohols derived from biomass. | Reduces reliance on fossil fuels and promotes sustainability. | rsc.orgresearchgate.net |

| Reduce Derivatives | Designing synthetic pathways that avoid the use of protecting groups and other temporary modifications. | Simplifies the process, reduces the number of steps, and minimizes waste. | sigmaaldrich.com |

Mechanistic Elucidation of Reactions Involving 2 Chloro 3,4,4 Trimethylpent 2 Ene

Electrophilic Addition Reactions to the Highly Substituted Chlorinated Alkene

Electrophilic addition reactions to 2-Chloro-3,4,4-trimethylpent-2-ene are governed by the electronic properties of the alkene and the stability of the resulting carbocation intermediates. The presence of a chlorine atom on the double bond and bulky alkyl groups significantly influences the regioselectivity and stereoselectivity of these reactions.

Protonation and Carbocation Intermediates in Regioselective Additions

The addition of a proton (H+) to this compound is the initial step in many electrophilic addition reactions, such as the addition of hydrogen halides (HX). libretexts.org This step is rate-determining and leads to the formation of a carbocation intermediate. The regioselectivity of this protonation is dictated by the stability of the resulting carbocation, following Markovnikov's rule. youtube.com

In the case of this compound, protonation can occur at either C2 or C3. Protonation at C3 would lead to a tertiary carbocation at C2, which is also an α-chloro carbocation. Protonation at C2 would result in a tertiary carbocation at C3. The stability of these carbocations is influenced by several factors:

Inductive Effect: The electron-withdrawing inductive effect of the chlorine atom destabilizes an adjacent carbocation.

Resonance Effect: The chlorine atom can also donate a lone pair of electrons through resonance, which can stabilize an adjacent carbocation. This effect is generally weaker than the inductive effect for chlorine.

Hyperconjugation: The adjacent alkyl groups provide stabilization through hyperconjugation.

Considering these factors, the carbocation at C3 is expected to be more stable due to the strong hyperconjugation from the neighboring trimethylbutyl group and the avoidance of the destabilizing inductive effect of the chlorine atom being directly on the cationic carbon. Therefore, protonation will preferentially occur at C2, leading to the formation of the more stable tertiary carbocation at C3. This dictates the regioselectivity of the addition, with the nucleophile subsequently attacking the C3 position.

| Carbocation Intermediate | Position of Protonation | Key Stabilizing/Destabilizing Factors | Predicted Stability |

| Tertiary carbocation at C2 | C3 | α-Chloro substitution (destabilizing inductive effect, stabilizing resonance effect), hyperconjugation | Less Stable |

| Tertiary carbocation at C3 | C2 | Hyperconjugation from trimethylbutyl group | More Stable |

Halogenation Reaction Mechanisms and Stereochemical Outcomes

The halogenation of this compound, for instance with Cl₂ or Br₂, proceeds through a different mechanism involving a halonium ion intermediate. youtube.com In this process, the alkene attacks a halogen molecule, leading to the formation of a cyclic halonium ion and a halide ion. youtube.com

The regioselectivity of the nucleophilic attack on the halonium ion is also a key consideration. The attack will occur at the more substituted carbon atom that can better accommodate a partial positive charge. In the case of the halonium ion derived from this compound, the positive charge is shared between C2 and C3. Due to the presence of the bulky and electron-donating trimethylbutyl group at C4, the C3 position is better able to stabilize a partial positive charge. Therefore, the halide ion will preferentially attack the C3 carbon.

Factors Governing Regioselectivity and Stereoselectivity in Electrophilic Additions

The regioselectivity and stereoselectivity of electrophilic additions to this compound are a consequence of the interplay between electronic and steric factors.

Factors Influencing Regioselectivity:

| Factor | Influence on this compound |

| Carbocation Stability | Directs protonation to C2 to form the more stable tertiary carbocation at C3, in accordance with Markovnikov's rule. libretexts.orgyoutube.com |

| Partial Positive Charge in Halonium Ion | Directs nucleophilic attack to the more substituted C3, which can better stabilize the partial positive charge. |

| Inductive and Resonance Effects of Chlorine | The electron-withdrawing inductive effect of chlorine on C2 disfavors carbocation formation at this position. |

Factors Influencing Stereoselectivity:

| Factor | Influence on this compound |

| Formation of Bridged Halonium Ion | Leads to anti-addition in halogenation reactions as the nucleophile attacks from the opposite face of the halonium ion. youtube.commasterorganicchemistry.com |

| Steric Hindrance | The bulky tert-butyl group at the adjacent C4 position can influence the trajectory of the incoming electrophile and subsequent nucleophile, potentially favoring attack from the less hindered face of the alkene. |

Nucleophilic Substitution and Addition Mechanisms

The presence of a chlorine atom on the double bond makes this compound a vinyl halide. This functionality has a distinct reactivity profile in nucleophilic processes compared to saturated alkyl halides.

Reactivity Profile of the Vinyl Chloride Moiety in Nucleophilic Processes

Vinyl halides, such as this compound, are generally unreactive towards nucleophilic substitution reactions under standard Sₙ1 and Sₙ2 conditions. libretexts.orglibretexts.org

Sₙ2 Inactivity: The Sₙ2 mechanism involves a backside attack by the nucleophile. libretexts.orglibretexts.org In a vinyl halide, the C-Cl bond is part of the double bond, and the pi-electron cloud effectively shields the back of the carbon from nucleophilic attack. Furthermore, the carbon atom is sp² hybridized, and the C-Cl bond is shorter and stronger than in a corresponding sp³ hybridized alkyl halide. byjus.com

Sₙ1 Inactivity: The Sₙ1 mechanism requires the formation of a carbocation intermediate upon departure of the leaving group. libretexts.orglibretexts.org A vinylic carbocation, where the positive charge resides on a double-bonded carbon, is highly unstable and its formation is energetically unfavorable.

However, under forcing conditions (high temperature and/or a very strong base), nucleophilic substitution on vinyl halides can occur through an addition-elimination or an elimination-addition mechanism.

In the addition-elimination mechanism , the nucleophile adds to the double bond to form a carbanionic intermediate. Subsequent elimination of the chloride ion regenerates the double bond, but with the nucleophile now attached. The presence of the electron-donating alkyl groups in this compound would disfavor the formation of the carbanionic intermediate, making this pathway less likely.

The elimination-addition mechanism involves the initial elimination of HCl to form an alkyne intermediate, followed by the addition of the nucleophile. Given the structure of this compound, elimination would lead to the formation of 3,4,4-trimethylpent-2-yne.

Stereochemical Pathways of Nucleophilic Attack on Substituted Vinyl Halides

The stereochemistry of nucleophilic substitution on vinyl halides, when it does occur, is often complex and depends on the specific mechanism.

In the rare cases where substitution proceeds, it can sometimes occur with retention of configuration . This is often explained by the addition-elimination mechanism where the nucleophile adds and the leaving group departs in a way that preserves the original stereochemistry.

Radical Reactions and Radical Atom Transfer Processes

Generation and Fate of Radical Intermediates from Halogenated Alkenes

The generation of radical intermediates from halogenated alkenes like this compound is a critical first step in many of their reaction pathways. A primary method for forming such species is through the homolytic cleavage of the carbon-halogen bond. nih.gov This process can be initiated by various means, including thermal or photochemical induction. nih.govlibretexts.org For instance, photolysis can be employed to generate radical species from halogenated precursors. researchgate.net

Once formed, these carbon-centered radicals are highly reactive intermediates that can undergo several potential transformations. libretexts.org The stability of the radical plays a significant role in its subsequent reactions. Similar to carbocations, radical stability is enhanced by alkyl substitution and resonance delocalization. libretexts.org In the case of a radical derived from this compound, the presence of multiple alkyl groups would contribute to its stability.

The fate of these radical intermediates is diverse and can include:

Abstraction: A radical can abstract a hydrogen atom from another molecule. libretexts.org

Addition to π bonds: The radical can add across a double or triple bond, leading to the formation of a new, larger radical. libretexts.orgyoutube.com

Dimerization: Two radicals can combine to form a stable, non-radical product. libretexts.org

Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon of another radical, resulting in an alkane and an alkene. libretexts.org

β-cleavage: A radical can decompose to yield an alkene and a new, smaller radical. libretexts.org

Halogen Atom Transfer Mechanisms

Halogen atom transfer (XAT) is a fundamental process in radical chemistry, providing a route to generate alkyl radicals from alkyl halides. youtube.comiu.edu This process involves the transfer of a halogen atom from a donor molecule to a radical species. The efficiency of XAT reactions is influenced by the electronic properties of the participating radicals and substrates. youtube.com

In the context of this compound, a halogen atom transfer process could be initiated by a photoredox-generated silyl (B83357) radical, which can abstract the chlorine atom to form an alkyl radical due to the favorable formation of a strong silicon-halogen bond. nih.gov This strategy offers an alternative to traditional methods that may require harsh conditions. nih.gov The generated alkyl radical can then participate in various subsequent reactions, such as intermolecular additions to alkenes. youtube.com

Recent advancements have also explored the use of photoredox and metallaphotoredox catalysis in XAT reactions, expanding the scope and applicability of this methodology. youtube.com These catalytic systems can facilitate the generation of radicals from alkyl halides under mild conditions, enabling a range of transformations. researchgate.net

Rearrangement Pathways of Highly Branched Olefins

Carbocation Rearrangements

Reactions involving highly branched olefins often proceed through carbocation intermediates, which are susceptible to rearrangement to form more stable species. lumenlearning.commasterorganicchemistry.com Carbocation stability generally increases in the order of primary < secondary < tertiary. masterorganicchemistry.com These rearrangements, often referred to as Wagner-Meerwein shifts, typically involve a 1,2-hydride shift or a 1,2-alkyl shift. lumenlearning.commasterorganicchemistry.com

The formation of a carbocation from this compound, for instance, through the loss of a chloride ion, would initially generate a vinylic carbocation. However, in addition reactions to the corresponding alkene, 3,4,4-trimethylpent-2-ene, protonation of the double bond would lead to a tertiary carbocation. While this is already a stable carbocation, the highly branched nature of the surrounding structure could potentially drive further rearrangements to relieve steric strain or achieve an even more stabilized carbocationic center. For example, a methyl shift could occur, leading to a rearrangement of the carbon skeleton. libretexts.org

Such rearrangements are common in various organic reactions, including SN1 reactions and electrophilic additions to alkenes. lumenlearning.commasterorganicchemistry.com The final product distribution in these reactions often reflects a mixture of products derived from both the unrearranged and rearranged carbocations. lumenlearning.com

Table 1: Key Concepts in Carbocation Rearrangements

| Concept | Description |

|---|---|

| Hydride Shift | The migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center. lumenlearning.comlibretexts.org |

| Alkyl Shift | The migration of an alkyl group with its pair of electrons to an adjacent carbocation center. lumenlearning.comlibretexts.org |

| Driving Force | The formation of a more stable carbocation (e.g., secondary to tertiary). masterorganicchemistry.com |

Double Bond Isomerization Mechanisms

Double bond isomerization in alkenes, including highly branched systems, can occur through various mechanisms, often catalyzed by acids or metals. lsu.edunih.gov One common pathway involves the protonation of the double bond by a Brønsted acid to form a carbocation intermediate. lsu.edu Subsequent deprotonation at an adjacent carbon atom can then lead to the formation of a new double bond at a different position. lsu.edulibretexts.org

For a molecule like 3,4,4-trimethylpent-2-ene, acid-catalyzed isomerization could lead to the migration of the double bond along the carbon chain. youtube.com This process would proceed through a series of protonation and deprotonation steps, potentially involving carbocation rearrangements as described previously.

Alternative mechanisms for double bond isomerization include:

π-Allyl Mechanism: This involves the oxidative addition of an allylic C-H bond to a metal center, forming an allyl hydride intermediate, followed by reductive elimination to give the isomerized product. nih.gov

Alkyl Mechanism: This pathway features the insertion of an alkene into a metal hydride bond to form an alkyl complex, which then undergoes β-hydride elimination to yield the isomerized alkene. nih.gov

Hydrogen Atom Transfer (HAT) Mechanism: A metal hydride transfers a hydrogen atom to the alkene to generate a free radical, which then abstracts a β-hydrogen to form the isomerized product. nih.gov

Abstraction-Addition (AB-AD) Mechanism: This can occur on Lewis acid sites, proceeding via a σ-bonded allylic intermediate. acs.org

The specific mechanism that predominates depends on the catalyst and reaction conditions employed.

Catalytic Transformation Mechanisms of this compound

The catalytic transformation of this compound can be envisioned through several mechanistic pathways, leveraging the reactivity of the carbon-chlorine bond and the double bond.

One potential catalytic cycle involves a halogen atom transfer (XAT) process. As discussed earlier, a photocatalyst or a transition metal catalyst could facilitate the homolytic cleavage of the C-Cl bond to generate a vinyl radical. This radical could then undergo various catalytic transformations, such as addition reactions or cyclizations, before the halogen is transferred back to regenerate the catalyst. For instance, merging halogen-atom transfer with cobalt catalysis has been shown to be effective in the elimination of alkyl halides. researchgate.net

Another avenue for catalytic transformation is through cross-coupling reactions . Palladium or nickel catalysts are commonly used to form new carbon-carbon or carbon-heteroatom bonds from vinyl halides. The mechanism would typically involve the oxidative addition of the C-Cl bond to the low-valent metal catalyst, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

Furthermore, acid-catalyzed reactions could be employed. As detailed in the section on double bond isomerization, an acid catalyst could protonate the double bond, leading to a carbocationic intermediate. This intermediate could then be trapped by a nucleophile or undergo rearrangement and elimination to form various products. The presence of the chlorine atom would influence the electronics and reactivity of the double bond towards protonation.

Finally, Lewis acid catalysis could activate the molecule towards nucleophilic attack. A Lewis acid could coordinate to the chlorine atom, making it a better leaving group and facilitating substitution reactions. Alternatively, coordination to the double bond could make it more electrophilic and susceptible to attack by nucleophiles.

The specific catalytic system and reaction conditions would determine the operative mechanism and the resulting products.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., C-Cl activation)

The activation of the robust carbon-chlorine (C-Cl) bond in vinyl chlorides like this compound is a critical step in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex organic molecules from simpler precursors. The general mechanism for such a reaction, for instance a Suzuki coupling, typically involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is generally initiated by the oxidative addition of the vinyl chloride to a low-valent transition metal complex, commonly palladium(0) or nickel(0). This step involves the cleavage of the C-Cl bond and the formation of a new organometallic species where the metal center has been oxidized (e.g., to Pd(II)). The steric hindrance posed by the tert-butyl group in this compound can significantly influence the rate and feasibility of this oxidative addition step.

Following oxidative addition, the next key step is transmetalation. In this phase, a nucleophilic coupling partner, often an organoboron compound in Suzuki reactions or an organozinc compound in Negishi reactions, transfers its organic group to the transition metal center, displacing the halide. The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are expelled as the final product, regenerating the low-valent transition metal catalyst to continue the cycle.

Interactive Data Table: Key Steps in a Generic Cross-Coupling Reaction

| Mechanistic Step | Description | Key Intermediates | Factors Influencing the Step for this compound |

| Oxidative Addition | The transition metal catalyst inserts into the C-Cl bond. | LnM, LnM(R)Cl | Steric hindrance from the tert-butyl group can make this step challenging, often requiring specific ligands or higher temperatures. |

| Transmetalation | The organic group from the coupling partner is transferred to the metal catalyst. | LnM(R)(R') | The nature of the organometallic reagent (e.g., boronic acid, organozinc) and the base used are crucial. |

| Reductive Elimination | The two coupled organic groups are eliminated from the metal, forming the new C-C bond and regenerating the catalyst. | LnM | The geometry of the metal complex and the electronic properties of the ligands play a significant role. |

Note: L represents the ligands attached to the metal (M), and R and R' represent the organic fragments being coupled.

Insights into Catalyst Activity and Selectivity

The choice of catalyst and ligands is paramount in overcoming the challenges associated with the cross-coupling of sterically hindered substrates like this compound. The catalyst's activity and selectivity are intricately linked to the electronic and steric properties of the ligands surrounding the metal center.

For the C-Cl activation of a hindered vinyl chloride, highly active catalysts are required. These often feature electron-rich and bulky phosphine (B1218219) ligands. The bulkiness of the ligand can promote the formation of a coordinatively unsaturated metal species, which is more reactive in the oxidative addition step. Furthermore, electron-rich ligands can increase the electron density on the metal center, facilitating its insertion into the C-Cl bond.

Selectivity in these reactions, particularly regioselectivity and stereoselectivity, is also governed by the catalyst system. In the case of this compound, the geometry of the double bond is fixed, but the choice of catalyst can influence the efficiency of the coupling and the prevention of side reactions, such as beta-hydride elimination.

Detailed research findings on specific catalyst systems for this compound are limited in publicly accessible literature. However, general principles from studies on other sterically hindered vinyl chlorides can be extrapolated. For example, palladium complexes with bulky, electron-rich phosphine ligands like XPhos or SPhos have shown high efficacy in the coupling of other challenging vinyl chlorides. Similarly, nickel-based catalysts are often explored as a more earth-abundant alternative to palladium and can exhibit different reactivity profiles and selectivities.

Interactive Data Table: Hypothetical Catalyst Performance in the Suzuki Coupling of this compound

| Catalyst System (Metal/Ligand) | Proposed Activity | Rationale for Selectivity | Potential Challenges |

| Pd(OAc)₂ / XPhos | High | Bulky ligand promotes reductive elimination and prevents side reactions. | Catalyst cost and sensitivity to air and moisture. |

| NiCl₂(dppp) | Moderate to High | Stronger Ni-C bond may alter reactivity. Can be effective for less reactive chlorides. | May require higher reaction temperatures; potential for different side products compared to palladium. |

| Pd(PPh₃)₄ | Low to Moderate | Less bulky ligand may lead to slower oxidative addition with this hindered substrate. | Lower yields and longer reaction times are expected. |

This table is based on general principles of cross-coupling catalysis and represents hypothetical performance for the specific substrate.

Theoretical and Computational Chemistry in Understanding 2 Chloro 3,4,4 Trimethylpent 2 Ene Reactivity

Electronic Structure and Bonding Characteristics

The arrangement of electrons within the molecular framework of 2-Chloro-3,4,4-trimethylpent-2-ene is fundamental to its reactivity. Computational methods allow for a detailed examination of its electronic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com

In this compound, the HOMO is the π orbital of the carbon-carbon double bond. iqce.jpyoutube.com The energy of this HOMO is influenced by the substituents attached to the double bond. The methyl group and the electron-donating effect of the alkyl groups contribute to raising the energy of the HOMO, making the alkene more nucleophilic than unsubstituted ethene. libretexts.org Conversely, the electronegative chlorine atom has an electron-withdrawing inductive effect, which can lower the energy of the HOMO to some extent.

The LUMO of the molecule is typically the antibonding orbital associated with the C-Cl bond (σ* C-Cl). libretexts.org This orbital is relatively low in energy, indicating that the molecule can accept electrons into this orbital, leading to the cleavage of the C-Cl bond. In electrophilic addition reactions, the π HOMO of the alkene interacts with the LUMO of an electrophile. libretexts.org

A qualitative analysis suggests the following relative energy levels for the key molecular orbitals:

| Molecular Orbital | Description | Expected Relative Energy | Role in Reactivity |

| σ (C-C/C-H) | Sigma bonding orbitals | Lowest | Structural framework |

| π (C=C) | Pi bonding orbital of the alkene | High (HOMO) | Nucleophilic site |

| n (Cl) | Non-bonding orbitals of the chlorine atom | Intermediate | Can participate in interactions |

| π* (C=C) | Pi antibonding orbital of the alkene | Higher | Electrophilic site in some contexts |

| σ* (C-Cl) | Sigma antibonding orbital of the C-Cl bond | Low (LUMO) | Electrophilic site, bond cleavage |

This table is a qualitative representation based on general principles of FMO theory and the electronic effects of the substituents.

The presence of the electronegative chlorine atom induces significant polarity in the this compound molecule. The C-Cl bond is highly polarized, with the chlorine atom bearing a partial negative charge (δ-) and the adjacent carbon atom (C2) bearing a partial positive charge (δ+). This polarization makes the C2 carbon an electrophilic center.

A hypothetical charge distribution based on inductive effects is presented below:

| Atom/Group | Expected Partial Charge | Rationale |

| Cl | δ- (negative) | High electronegativity |

| C2 | δ+ (positive) | Bonded to electronegative Cl |

| C3 | Slightly δ- or less δ+ than C2 | Influenced by electron-donating methyl group |

| C4 | Neutral/Slightly δ+ | Part of the bulky tert-butyl group |

| Methyl Group (on C3) | Electron-donating | Inductive effect |

| tert-Butyl Group (on C4) | Electron-donating | Inductive effect |

This table represents a qualitative prediction of partial charges based on electronegativity and inductive effects.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling allows for the exploration of potential reaction pathways and the identification of the most energetically favorable routes. This is achieved by calculating the energies of reactants, products, intermediates, and transition states. e3s-conferences.org

For a reaction such as the addition of an electrophile (e.g., H⁺) to this compound, computational methods can map out the energy profile. The reaction would proceed through a transition state leading to a carbocation intermediate. The stability of this carbocation is crucial in determining the reaction rate. Due to the substitution pattern, two possible carbocations could be formed. The calculation of the activation barriers for the formation of each carbocation helps in understanding the regioselectivity of the reaction.

Computational studies on the elimination of HCl from chloroalkanes have characterized the four-centered "semi-ion pair" transition states. nist.govscispace.com These calculations, often employing methods like G3MP2, provide insights into the activation energies required for such reactions. scispace.com While this is an elimination reaction, the principles of transition state calculation are transferable to addition reactions.

A generalized energy profile for an electrophilic addition would show the relative energies of:

Reactants (this compound + Electrophile)

Transition State 1 (leading to carbocation A)

Carbocation Intermediate A

Transition State 2 (leading to carbocation B)

Carbocation Intermediate B

Transition State 3 (leading to product from A)

Product from A

Transition State 4 (leading to product from B)

Product from B

The relative heights of the activation barriers (the energies of the transition states relative to the reactants) determine which pathway is kinetically favored.

In a multi-step reaction, the step with the highest activation energy is the rate-determining step. libretexts.org For the electrophilic addition to an alkene, the formation of the carbocation intermediate is typically the rate-determining step. libretexts.org Computational modeling can precisely identify this step by comparing the calculated activation energies for all steps in the proposed mechanism.

Thermodynamic control refers to the situation where the product distribution is determined by the relative stability of the products, rather than the rates of their formation. By calculating the Gibbs free energies of the possible products, computational chemistry can predict the product ratio under thermodynamic control. In contrast, kinetic control is governed by the activation energies leading to each product.

Predictive Modeling of Regioselectivity and Stereoselectivity in Transformations

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple isomers can be formed.

For this compound, the addition of an unsymmetrical reagent can lead to different regioisomers. The regioselectivity is determined by the relative stability of the possible carbocation intermediates. The addition of an electrophile to the C3 carbon would lead to a carbocation at C2, which is destabilized by the adjacent electron-withdrawing chlorine atom. Conversely, addition to the C2 carbon would place the positive charge on C3, which is stabilized by the adjacent methyl and tert-butyl groups through hyperconjugation and inductive effects. Computational modeling can quantify this stability difference, thus predicting the favored regioisomer.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.comkhanacademy.org In reactions involving this compound, the bulky tert-butyl group is expected to exert significant steric hindrance. This will influence the direction of approach of incoming reagents. Computational models can calculate the energies of the transition states for attack from different faces of the double bond, allowing for the prediction of the major stereoisomer. For example, in a hydrogenation reaction, the hydrogen atoms would likely add to the face of the double bond opposite to the bulky tert-butyl group. youtube.com

Predictive modeling often involves comparing the energies of the diastereomeric transition states. A lower transition state energy corresponds to a faster reaction rate and, therefore, the predominant product under kinetic control. Quantum-guided molecular mechanics (Q2MM) and DFT methods have been successfully used to predict stereoselectivity in various reactions with a good degree of accuracy. nih.govresearchgate.net

Conformational Analysis and Steric Hindrance Effects on Reactivity

The spatial arrangement of atoms within a molecule, or its conformation, is a critical determinant of its chemical behavior. wikipedia.org For this compound, the presence of a bulky tert-butyl group and a methyl group on the carbon atom adjacent to the double bond, as well as a methyl group on the double bond itself, introduces significant steric hindrance. This crowding influences the molecule's preferred three-dimensional structure and, consequently, its reactivity.

Steric effects arise from the repulsive interactions between electron clouds of non-bonded atoms or groups in close proximity. numberanalytics.com In this compound, the large tert-butyl group—with its three methyl substituents—exerts considerable steric pressure on the adjacent vinylic chlorine and methyl group. This steric strain can affect the torsional angles along the single bonds, particularly the C3-C4 bond, forcing the molecule to adopt conformations that minimize these unfavorable interactions. wikipedia.org

The consequence of this steric bulk is a significant shielding of the electrophilic carbon atom of the C-Cl bond. In reactions such as nucleophilic substitutions, which are common for alkyl halides, the accessibility of this reactive site is paramount. numberanalytics.com Steric hindrance can dramatically slow down or even prevent reactions that proceed through a crowded transition state, such as the bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The approach of a nucleophile to the carbon bearing the chlorine is physically obstructed by the voluminous alkyl groups.

The steric hindrance in this compound is also expected to influence elimination reactions. While the bulky groups hinder substitution, they can also affect the accessibility of adjacent protons for base-induced elimination reactions. The specific conformation adopted by the molecule will determine which protons are available for abstraction, thus influencing the regioselectivity and stereoselectivity of any potential elimination products.

Theoretical Spectroscopic Analysis for Mechanistic Elucidation

Computational spectroscopy serves as a powerful tool for understanding molecular structure and bonding, and for elucidating reaction mechanisms. By theoretically predicting spectroscopic data, such as vibrational frequencies (infrared spectroscopy) and electronic transitions (UV-Visible spectroscopy), and comparing them with experimental results, a detailed picture of the molecule's properties can be constructed.

Vibrational Modes

Theoretical calculations, typically using DFT methods, can predict the infrared (IR) spectrum of this compound by calculating its fundamental vibrational frequencies. nanobioletters.comnih.gov Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

For this compound, several key vibrational modes would be of interest for structural confirmation:

C=C Stretch: The stretching of the carbon-carbon double bond is a characteristic feature of alkenes. For tetrasubstituted alkenes, this peak is expected in the range of 1680-1660 cm⁻¹. spectroscopyonline.com Its intensity in the IR spectrum can be weak due to the symmetry around the double bond.

C-Cl Stretch: The vibration of the carbon-chlorine bond is a key indicator for halogenated compounds. The C-Cl stretching frequency typically appears in the region of 850-550 cm⁻¹. spectroscopyonline.comlibretexts.orgorgchemboulder.com

C-H Stretches and Bends: The various C-H bonds in the methyl and tert-butyl groups will give rise to stretching vibrations just below 3000 cm⁻¹ and a series of bending vibrations (scissoring, rocking, wagging, and twisting) at lower wavenumbers. nanobioletters.com

By calculating the theoretical IR spectrum, each predicted peak can be assigned to a specific vibrational mode. This theoretical assignment is invaluable for interpreting experimental spectra and confirming the molecular structure. Discrepancies between theoretical and experimental frequencies can often be reconciled by applying scaling factors to the computational data. nih.gov

| Functional Group | Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) |

|---|---|---|

| C=C (Alkene) | Stretch | 1680 - 1630 spectroscopyonline.com |

| C-Cl (Alkyl Halide) | Stretch | 850 - 550 libretexts.orgorgchemboulder.com |

| C-H (sp³ Alkyl) | Stretch | 2960 - 2850 |

| C-H (sp² Alkene) | Stretch | 3100 - 3000 libretexts.org |

Electronic Transitions

Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectrum (UV-Visible spectrum) of a molecule. acs.orgresearchgate.net This spectrum arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of light.

For this compound, the key electronic transitions would likely be π → π* transitions associated with the carbon-carbon double bond. masterorganicchemistry.com The presence of the chlorine atom with its lone pairs of electrons could also introduce n → σ* or n → π* transitions.

The position of the maximum absorbance (λ_max) is influenced by several factors, including conjugation and steric hindrance. youtube.com Since this compound lacks an extended conjugated system, its primary absorption is expected to be in the ultraviolet region, and it would appear colorless. docbrown.info

Stereochemical Investigations of 2 Chloro 3,4,4 Trimethylpent 2 Ene and Its Derivatives

Geometric (E/Z) Isomerism and Stereoisomer Separation Strategies

The presence of a carbon-carbon double bond in 2-chloro-3,4,4-trimethylpent-2-ene gives rise to the possibility of geometric isomerism, also known as cis-trans or (E/Z) isomerism. This phenomenon arises from the restricted rotation around the double bond, leading to two possible spatial arrangements of the substituents attached to the sp2-hybridized carbon atoms.

To determine the configuration of the geometric isomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied. For this compound, we analyze the substituents on each carbon of the double bond:

At carbon 2 (C2): The substituents are a chlorine atom (-Cl) and a methyl group (-CH₃). According to the CIP rules, chlorine (higher atomic number) has a higher priority than the methyl group.

At carbon 3 (C3): The substituents are a tert-butyl group (-C(CH₃)₃) and a methyl group (-CH₃). The tert-butyl group has a higher priority than the methyl group.

This leads to two possible isomers:

(E)-2-Chloro-3,4,4-trimethylpent-2-ene: The higher priority groups (Cl and tert-butyl) are on opposite sides of the double bond. The existence of this isomer is confirmed by its own CAS number: 62082-65-9. guidechem.com

(Z)-2-Chloro-3,4,4-trimethylpent-2-ene: The higher priority groups (Cl and tert-butyl) are on the same side of the double bond.

While the existence of these isomers is theoretically sound, specific experimental procedures for their separation are not readily found in the literature. However, standard laboratory techniques for separating geometric isomers could be employed. These strategies include:

Fractional Distillation: If the boiling points of the (E) and (Z) isomers are sufficiently different, fractional distillation could be a viable separation method. The difference in boiling points would arise from the different dipole moments and molecular shapes of the isomers.

Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful tools for separating isomers. nist.gov The differential interaction of the isomers with the stationary phase of the chromatography column, based on their polarity and volatility, allows for their separation. For instance, a non-polar stationary phase in GC would likely separate the isomers based on their boiling points.

Factors Influencing Alkene Stability (e.g., hyperconjugation, steric interactions, strain)

The relative stability of the (E) and (Z) isomers of this compound is influenced by a combination of electronic and steric factors.

Hyperconjugation: This electronic effect involves the delocalization of sigma-electrons from adjacent C-H or C-C bonds into the empty π* antibonding orbital of the double bond. This delocalization stabilizes the alkene. In general, the more alkyl substituents attached to the double bond, the greater the hyperconjugation and the more stable the alkene. acs.orgnih.govorganic-chemistry.orgresearchgate.net Both isomers of this compound are tetrasubstituted, suggesting a high degree of stabilization from hyperconjugation.

Steric Interactions and Strain: Due to the bulky tert-butyl group and the chlorine atom, steric hindrance plays a crucial role in determining the relative stability of the isomers.

In the (Z)-isomer , the large tert-butyl group and the chlorine atom are on the same side of the double bond, leading to significant van der Waals strain (steric repulsion). This repulsion would destabilize the molecule.

In the (E)-isomer , the bulky groups are on opposite sides, minimizing steric strain.

Therefore, it is highly probable that the (E)-isomer of this compound is thermodynamically more stable than the (Z)-isomer. This is a common trend for disubstituted alkenes where the trans (E) isomer is generally more stable than the cis (Z) isomer. researchgate.net

Stereocontrol and Diastereoselectivity in Synthetic Routes and Transformations

The controlled synthesis of a specific stereoisomer of this compound is a significant synthetic challenge. The stereochemical outcome of reactions to form this alkene would depend heavily on the reaction mechanism and the nature of the starting materials.

One potential synthetic route to the precursor alkene, 3,4,4-trimethylpent-2-ene, is the dehydrohalogenation of 2,2,3-trimethyl-3-bromopentane. According to Saytzeff's rule, the elimination reaction will favor the formation of the more substituted alkene, which in this case is 3,4,4-trimethylpent-2-ene. byjus.com

The subsequent chlorination of this alkene to produce this compound would likely proceed via an electrophilic addition mechanism. The stereoselectivity of such an addition to a sterically hindered alkene is difficult to predict without experimental data. The approach of the electrophile could be influenced by the steric bulk of the substituents, potentially leading to a mixture of (E) and (Z) isomers.

Furthermore, reactions involving this compound as a starting material would also present challenges in stereocontrol. For example, addition reactions to the double bond would be highly influenced by the steric hindrance of the existing substituents, potentially leading to high diastereoselectivity. nih.gov

Generation and Control of Chirality in Subsequent Derivatization

While this compound itself is achiral, it can be used as a precursor to generate chiral molecules through various chemical transformations. The introduction of a new stereocenter would require a reaction that breaks the plane of symmetry of the double bond.

For instance, an electrophilic addition reaction to the double bond, such as hydrohalogenation or hydration, could potentially generate a new chiral center at C3. The facial selectivity of the attack (from the top or bottom face of the planar double bond) would determine the stereochemistry of the product. The bulky tert-butyl group would likely direct the incoming electrophile to the less hindered face of the alkene, potentially leading to a degree of diastereoselectivity if a chiral reagent or catalyst is used.

Another possibility for introducing chirality is through reactions at the allylic position. However, the high degree of substitution at the allylic carbons in this compound would make such reactions challenging.

The control of chirality in the derivatization of this hindered alkene would be a complex task, likely requiring the use of chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of the reaction. Without specific experimental examples in the literature, the discussion on the generation and control of chirality remains in the realm of theoretical possibility, guided by the established principles of asymmetric synthesis.

Environmental Transformation and Degradation Mechanisms of Highly Substituted Chlorinated Alkenes

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation processes, which are non-biological in nature, play a crucial role in the transformation of organic compounds in the environment. These processes include photolysis, hydrolysis, and oxidation.

Photolysis, or the breakdown of compounds by light, can occur directly when a molecule absorbs light or indirectly through reactions with photochemically generated reactive species. For chlorinated alkenes, the absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-chlorine (C-Cl) bond, a primary step in their degradation.

Indirect photolysis in aquatic environments can be mediated by dissolved organic matter (DOM), which, upon absorbing sunlight, can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species can then attack the double bond of 2-Chloro-3,4,4-trimethylpent-2-ene, initiating its degradation. In the atmosphere, photolysis can also be influenced by the presence of photosensitizers.

Table 1: Potential Photolytic Degradation Products of this compound

| Reactant | Degradation Pathway | Potential Products | Environmental Compartment |

| This compound | Direct Photolysis (UV) | Vinylic radical, Chlorine radical | Atmosphere, Surface Water |

| This compound + •OH | Indirect Photolysis | Hydroxylated intermediates, Carbonyl compounds | Atmosphere, Water |

| This compound + ¹O₂ | Indirect Photolysis | Peroxides, Carbonyl compounds | Water |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For chlorinated alkenes, the susceptibility to hydrolysis is highly dependent on the molecular structure. The presence of a chlorine atom on a double bond generally makes vinylic halides like this compound less reactive towards nucleophilic substitution and elimination reactions compared to their saturated counterparts.

However, under certain conditions, hydrolysis can occur. The mechanism of hydrolysis for a sterically hindered vinylic chloride is complex. viu.ca SN1-type reactions are unlikely due to the instability of the resulting vinylic carbocation. SN2 reactions are also hindered by the steric bulk around the double bond and the repulsion of the incoming nucleophile by the pi-electron cloud. quora.com

Despite these limitations, hydrolysis of allylic chlorides, which have a halogen on a carbon adjacent to a double bond, is known to be more facile due to the formation of a resonance-stabilized carbocation. quora.com While this compound is a vinylic chloride, any potential rearrangement or reaction at the allylic positions could lead to hydrolysis products. The steric hindrance provided by the trimethylpentyl group would be expected to significantly slow down any potential hydrolysis reactions. quora.com

Table 2: Factors Influencing the Hydrolysis of Chlorinated Alkenes

| Factor | Influence on Hydrolysis Rate | Relevance to this compound |

| Position of Chlorine | Vinylic chlorides are generally less reactive than allylic chlorides. quora.com | The compound is a vinylic chloride, suggesting low reactivity. |

| Steric Hindrance | Increased steric bulk around the reaction center decreases the rate of SN2 reactions. quora.com | The t-butyl and isopropyl groups create significant steric hindrance. |

| Carbocation Stability | Stable carbocation intermediates favor SN1 reactions. | Vinylic carbocations are generally unstable. |

| pH | Hydrolysis can be catalyzed by acid or base, though neutral hydrolysis is also possible. viu.ca | Extreme pH conditions might promote slow hydrolysis. |

Oxidation is a major degradation pathway for alkenes in both the atmosphere and in aqueous environments. The primary oxidants include hydroxyl radicals (•OH) and ozone (O₃).

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a highly reactive oxidant present in the atmosphere and can be generated in water through photochemical processes. The reaction of •OH with alkenes typically proceeds via addition to the double bond, forming a radical adduct. acs.orgoup.com For this compound, •OH addition can occur at either of the two carbons of the double bond. The subsequent reactions of this radical adduct with oxygen can lead to the formation of a variety of oxygenated products, including chloro-hydroxy-alkyl radicals, which can further decompose to form carbonyl compounds and other smaller molecules. researchgate.net The high degree of substitution on the double bond of this compound is expected to influence the rate of this reaction.

Reaction with Ozone (O₃): Ozonolysis is a well-established reaction for the cleavage of carbon-carbon double bonds. libretexts.orgmasterorganicchemistry.com The reaction of ozone with an alkene forms an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. libretexts.orgmasterorganicchemistry.com This ozonide can then be cleaved under different workup conditions to yield aldehydes, ketones, or carboxylic acids. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.combyjus.com For a tetrasubstituted alkene like this compound, ozonolysis would be expected to yield two ketone fragments. libretexts.orgmasterorganicchemistry.com In an atmospheric context, the reaction with ozone can be a significant removal process for alkenes. researchgate.net

Table 3: Predicted Products from the Oxidation of this compound

| Oxidant | Reaction Type | Predicted Primary Products |

| Hydroxyl Radical (•OH) | Radical Addition | Chloro-hydroxy-alkyl radical adducts |

| Ozone (O₃) | Ozonolysis | Ketones (e.g., 3,3-dimethyl-2-butanone and a chlorinated ketone) |

Biotic Degradation Processes and Microbial Metabolism

The microbial breakdown of chlorinated compounds is a key process in their removal from contaminated environments. These processes can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

Under anaerobic conditions, many chlorinated compounds can undergo reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. This process is often a form of anaerobic respiration where the chlorinated compound serves as an electron acceptor. nih.govnih.gov

The susceptibility of a chlorinated alkene to reductive dechlorination is generally related to the number of chlorine atoms; highly chlorinated ethenes like tetrachloroethene (PCE) and trichloroethene (TCE) are more readily reduced than less chlorinated ones like vinyl chloride (VC). nih.govnih.gov For this compound, being a monochlorinated alkene, reductive dechlorination might be a less favorable process compared to more highly chlorinated compounds.

Furthermore, the steric bulk of the trimethylpentyl group could hinder the ability of microbial enzymes, specifically dehalogenases, to access the C-Cl bond. While some microorganisms, such as Dehalococcoides species, are known to carry out reductive dechlorination of a range of chlorinated ethenes, their activity on a highly branched and substituted alkene like this compound has not been documented. nih.gov It is plausible that the unique structure of this compound would make it a recalcitrant substrate for known reductive dehalogenases.

In the presence of oxygen, microorganisms can degrade chlorinated alkenes through various metabolic pathways. nih.govresearchgate.net One common mechanism is cometabolism, where the degradation of the chlorinated compound is a fortuitous side reaction of an enzyme that has a different primary function. nih.govdtic.milmdpi.com For example, monooxygenase and dioxygenase enzymes, which are involved in the metabolism of alkanes and aromatic compounds, have been shown to cometabolize chlorinated ethenes. researchgate.netnih.govnih.govresearchgate.net

The initial step in the aerobic biotransformation of a chlorinated alkene often involves the oxidation of the double bond to form an epoxide. nih.gov This epoxide is typically unstable and can undergo further enzymatic or spontaneous transformations to form aldehydes, ketones, and carboxylic acids, which can then be channeled into central metabolic pathways. nih.gov

However, the high degree of substitution and the presence of a quaternary carbon in this compound would likely pose significant challenges to enzymatic attack. The steric hindrance could prevent the substrate from fitting into the active site of many degradative enzymes. nih.govnih.gov While some bacteria possess enzymes with broad substrate specificity, the degradation of such a complex molecule would likely be slow, if it occurs at all. nih.govresearchgate.net

Table 4: General Trends in Aerobic Biotransformation of Chlorinated Alkenes

| Enzymatic Process | Key Enzymes | General Substrate Preference | Potential for this compound Degradation |

| Cometabolism | Monooxygenases, Dioxygenases | Less substituted and less chlorinated alkenes | Likely low due to high substitution and steric hindrance. |

| Direct Oxidation | Alkene monooxygenase | Ethene, propene, and some chlorinated ethenes | Unlikely to be a primary substrate due to its complex structure. |

Characterization of Key Enzymes and Microbial Consortia Involved

The biodegradation of highly substituted chlorinated alkenes, such as this compound, is a complex process influenced by the compound's structure and the metabolic capabilities of surrounding microbial communities. While specific enzymatic studies on this compound are not extensively documented in publicly available research, the degradation pathways can be inferred from studies on other chlorinated and branched alkenes.

Key enzymes known to be involved in the breakdown of chlorinated alkenes are oxygenases, which catalyze the insertion of oxygen into the molecule, often initiating the degradation process. tutorchase.comindustrialmaintenanceproducts.net For instance, alkene monooxygenase , found in propylene-grown Xanthobacter cells (strain Py2), has been shown to degrade a variety of chlorinated alkenes, including trichloroethylene (B50587) and vinyl chloride. nih.govnih.gov This enzyme functions through co-metabolism, where the degradation of the chlorinated compound occurs fortuitously while the microorganism is utilizing a primary growth substrate. industrialmaintenanceproducts.net The high degree of branching and the presence of a chlorine atom on the double bond of this compound suggest that steric hindrance may pose a challenge for enzymatic attack. However, monooxygenases have demonstrated activity on a range of substrates, indicating a potential for at least partial degradation.

Microbial consortia, or communities of different microorganisms, are often more effective at degrading complex pollutants than single strains. nih.gov This is due to the synergistic interactions between different species, where the metabolic products of one organism can be utilized by another. For the degradation of chlorinated compounds, consortia containing bacteria such as Pseudomonas, Comamonas, and Stenotrophomonas have been identified. nih.gov In the context of highly branched alkenes, microbial communities from diverse environments, including compost and various sediments, have shown the ability to rapidly metabolize alkenes of different chain lengths. nih.gov The degradation of complex structures like this compound in the environment would likely depend on such cooperative microbial activities.

| Enzyme/Microorganism | Potential Role in Degradation | Relevant Findings |

| Alkene Monooxygenase | Co-metabolic oxidation of the alkene double bond. | Known to degrade other chlorinated alkenes like TCE and vinyl chloride in Xanthobacter sp. nih.govnih.gov |

| Pseudomonas sp. | Potential member of a degrading consortium. | Often implicated in the degradation of chlorinated organic compounds. nih.gov |

| Comamonas sp. | Potential member of a degrading consortium. | Found in consortia that degrade chloroanilines. nih.gov |

| Stenotrophomonas sp. | Potential member of a degrading consortium. | Capable of utilizing chlorinated aromatic compounds. nih.gov |

| Mixed Microbial Consortia | Complete mineralization through synergistic metabolic pathways. | Show enhanced degradation efficiency for complex pollutants compared to single strains. nih.gov |

Formation and Subsequent Fate of Environmental Transformation Products (Metabolites)

The environmental transformation of this compound is expected to proceed through several potential pathways, leading to the formation of various metabolites. The initial enzymatic attack, likely by an oxygenase, would target the carbon-carbon double bond.

An aerobic transformation initiated by a monooxygenase would likely form an unstable epoxide intermediate, 2-chloro-3,4,4-trimethyl-2,3-epoxypentane . This epoxide is susceptible to rapid hydrolysis, which would cleave the C-Cl bond and lead to the formation of a ketone, 3,4,4-trimethylpentan-2-one (B14736323) , and hydrochloric acid. Further microbial degradation of the resulting ketone could proceed through pathways established for the breakdown of branched-chain alkanes.

Alternatively, under certain conditions, the epoxide could undergo rearrangement or be attacked by other nucleophiles present in the environment. It is also possible that hydroxylation could occur at one of the methyl groups, although the double bond is typically more reactive.

Under anaerobic conditions, reductive dechlorination could be a potential pathway, where the chlorine atom is replaced by a hydrogen atom. This would result in the formation of 3,4,4-trimethylpent-2-ene . This non-chlorinated alkene would then be more amenable to further biodegradation by a wider range of microorganisms.

| Parent Compound | Potential Transformation Pathway | Key Intermediate/Metabolite | Subsequent Fate |

| This compound | Aerobic oxidation (Monooxygenase) | 2-chloro-3,4,4-trimethyl-2,3-epoxypentane | Hydrolysis to 3,4,4-trimethylpentan-2-one and HCl; further biodegradation. |

| This compound | Anaerobic reductive dechlorination | 3,4,4-trimethylpent-2-ene | Further biodegradation as a non-chlorinated alkene. |

Predictive Modeling of Environmental Persistence and Transformation Kinetics

Predictive models are essential tools for estimating the environmental persistence and transformation kinetics of chemicals like this compound, especially when experimental data is scarce. These models utilize Quantitative Structure-Activity Relationships (QSAR) and other computational methods based on the molecule's physicochemical properties.

Transformation kinetics can be modeled based on reaction mechanisms. For co-metabolic degradation, the rate is often dependent on the concentration of the primary substrate that induces the necessary enzymes. Models for reductive dechlorination under anaerobic conditions would consider factors such as the availability of electron donors.

The table below presents estimated physicochemical properties for this compound, which are key inputs for environmental fate and transport models.

| Property | Estimated Value | Implication for Environmental Persistence |

| Molecular Weight | 146.66 g/mol guidechem.com | Influences diffusion and transport. |

| LogP (Octanol-Water Partition Coefficient) | ~3.8 nih.gov | High potential for sorption to organic matter in soil and sediment, reducing bioavailability for degradation. |

| Water Solubility | Low (estimated based on LogP) | Limited dissolution in water, suggesting it may partition to other phases. |

| Vapor Pressure | Moderate (estimated) | Potential for volatilization from soil and water surfaces. |

Transport Mechanisms in Environmental Media (e.g., volatilization, sorption, leaching)

The movement of this compound through different environmental compartments is governed by its physical and chemical properties.

Volatilization: With a moderate estimated vapor pressure, volatilization from contaminated soil and water surfaces is a likely transport mechanism. Once in the atmosphere, it would be subject to photochemical degradation.

Sorption: The high estimated octanol-water partition coefficient (LogP) of approximately 3.8 suggests that this compound will have a strong tendency to adsorb to organic matter in soil and sediment. nih.gov This sorption will reduce its concentration in the aqueous phase, thereby limiting its mobility and bioavailability to microorganisms. Sorption can act as a long-term reservoir for the compound in the environment.

Leaching: Due to its low water solubility and high sorption potential, the leaching of this compound through the soil profile into groundwater is expected to be limited. Most of the compound is likely to remain in the upper soil layers, bound to organic particles.

| Transport Mechanism | Likelihood | Governing Factors |

| Volatilization | Likely | Vapor pressure, temperature, air/water and air/soil partition coefficients. |

| Sorption | High | High LogP, soil organic carbon content. |

| Leaching | Low | Low water solubility, high sorption to soil. |

Advanced Synthetic Applications of 2 Chloro 3,4,4 Trimethylpent 2 Ene As a Chemical Building Block

Functionalization via Carbon-Halogen Bond Transformations

The presence of a vinyl chloride group in 2-Chloro-3,4,4-trimethylpent-2-ene allows for a variety of transformations that replace the chlorine atom, most notably through the formation of new carbon-carbon bonds using organometallic cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. acs.org However, the application of these reactions to vinyl chlorides, particularly sterically hindered ones like this compound, is challenging due to the strength of the C-Cl bond and steric repulsion that can impede the catalytic cycle.

Suzuki-Miyaura Coupling